5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one: is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an amino group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the amino group .
Scientific Research Applications
Chemistry: In chemistry, 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazolone ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1,2-dihydro-3H-pyrazol-3-one: A structurally related compound with similar chemical properties.
5-amino-2,4-dihydro-3H-pyrazol-3-one: Another derivative with an additional amino group, offering different reactivity.
Uniqueness: 5-amino-2-cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for creating derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
5-amino-2-cyclohexyl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h6-7,11H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDUYRANRMHFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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